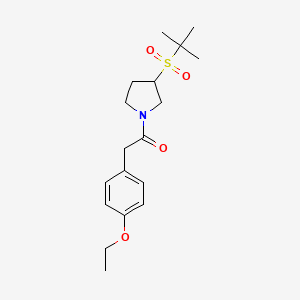

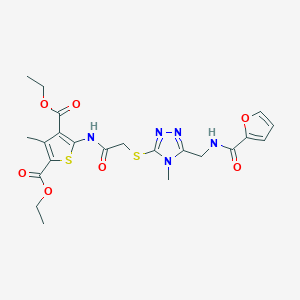

![molecular formula C16H12N4O2S B2806225 N-(5-甲氧基苯并[d]噻唑-2-基)-5-苯基-1,3,4-噁二唑-2-胺 CAS No. 878061-76-8](/img/structure/B2806225.png)

N-(5-甲氧基苯并[d]噻唑-2-基)-5-苯基-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

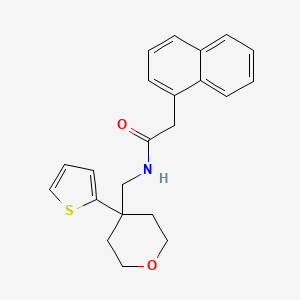

The compound “N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a benzothiazole ring, a phenyl ring, and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The benzothiazole and oxadiazole rings likely contribute to the compound’s aromaticity, while the methoxy and amine groups could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amine group could act as a nucleophile in reactions, while the methoxy group could be susceptible to demethylation under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of its intermolecular forces .科学研究应用

抗癌应用

多项研究已合成 1,3,4-恶二唑化合物的衍生物,测试了它们对各种人类癌细胞系的抗癌活性。例如,一项研究设计并合成了 2-{3-{4-[(5-芳基-1,2,4-恶二唑-3-基)甲氧基]苯基}异恶唑-5-基}-N-(3,4,5-三甲基苯基)噻唑-4-胺衍生物,显示出对乳腺癌、肺癌、前列腺癌和乳腺癌细胞系的良好至中等活性 T. Yakantham, R. Sreenivasulu, R. Raju, 2019。另一项研究合成了席夫碱吲哚基-1,3,4-恶二唑、噻唑烷酮和氮杂环丁酮作为有效的抗菌剂、抗氧化剂、抗结核病剂和抗癌剂 Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019。

抗菌应用

具有 1,3,4-恶二唑核心的化合物显示出显着的抗菌活性。一项研究合成了新的 2-氨基-1,3,4-恶二唑衍生物,评估了它们的抗伤寒沙门氏菌活性 E. Salama, 2020。此外,从 1,3,4-恶二唑合成了新型 1,2,4-三唑衍生物,对测试微生物表现出良好或中等的活性 H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007。

抗增殖和其他生物活性

合成和评估 1,3,4-恶二唑类似物对 NCI 人类癌细胞系的抗增殖活性,突出了具有显着生长抑制作用的化合物,表明有潜力作为抗癌剂进一步开发 Mohamed Jawed Ahsan, R. Meena, S. Dubey, V. Khan, Sunita Manda, Surender Singh Jadav, Piush Sharma, Mohammed H. Geesi, M. Z. Hassan, Md Afroz Bakht, Y. Riadi, Md Habban Akhter, Salahuddin, R. Gundla, 2018。

作用机制

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has shown the highest IC50 values (11.34 µM and 11.21 µM) for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response.

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . The compound has demonstrated excellent COX-2 Selectivity Index (SI) values and even showed 78.28% and 69.64% inhibition of albumin denaturation .

未来方向

属性

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c1-21-11-7-8-13-12(9-11)17-16(23-13)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUPLLRXBNMFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

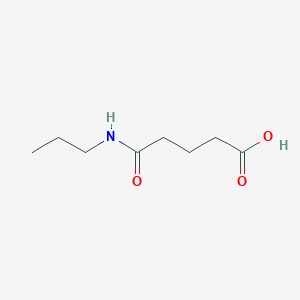

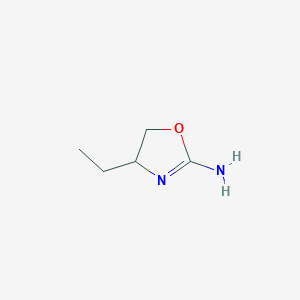

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2806142.png)

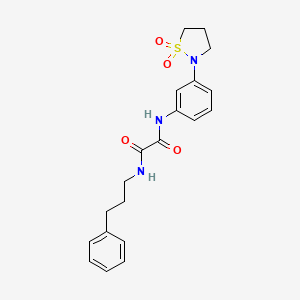

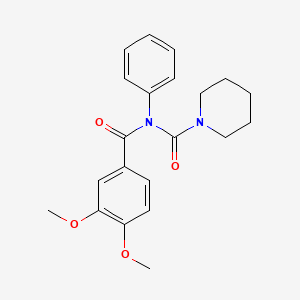

![(2Z)-N-benzyl-2-cyano-2-[5-(2-hydroxyethyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2806145.png)

![3-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2806153.png)

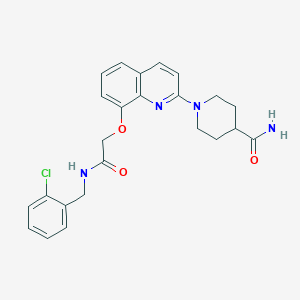

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)

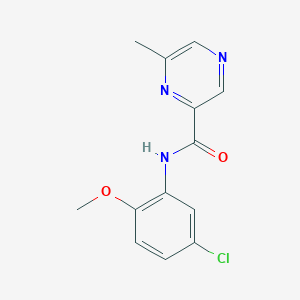

![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)